(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3S)-piperidin-3-yl]-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNREPDCQNWPIU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 5 Piperidin 3 Yl Isoxazol 3 2h One and Analogues
Strategies for Isoxazolone Ring Construction
The formation of the isoxazolone ring is a pivotal step in the synthesis of the target compound. Various methods have been developed, primarily revolving around cycloaddition reactions and the cyclization of linear precursors.
1,3-Dipolar Cycloaddition Approaches to Isoxazoles and Isoxazolones
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, stands as a powerful and widely employed method for constructing five-membered heterocyclic rings like isoxazoles and their isoxazolone derivatives. wikipedia.org This reaction typically involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, which is usually an alkene or an alkyne. wikipedia.org
Nitrile oxides, often generated in situ to avoid their dimerization, are key intermediates in this process. nih.gov Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxymoyl chlorides, the oxidation of aldoximes, or the dehydration of nitroalkanes. nih.gov The subsequent reaction with a suitable alkyne leads directly to the isoxazole (B147169) core. For instance, the reaction of a nitrile oxide with a terminal alkyne regioselectively yields 3,5-disubstituted isoxazoles. mdpi.comnih.gov
Recent advancements in this area focus on developing more environmentally friendly and efficient protocols. This includes the use of mechanochemistry (ball-milling) to perform solvent-free cycloadditions, which can lead to high yields in shorter reaction times. nih.govtandfonline.com Additionally, water has been explored as a green solvent for these reactions, sometimes proceeding even under mild acidic conditions without the need for a catalyst. researchgate.netnih.gov The choice of catalyst, such as copper, can also influence the regioselectivity of the cycloaddition. organic-chemistry.org
The versatility of the 1,3-dipolar cycloaddition allows for the introduction of a wide array of substituents onto the isoxazole ring, making it a cornerstone in the synthesis of isoxazole-containing compounds. edu.krd
Cyclization Reactions Involving Hydroxylamine Derivatives
An alternative and classical approach to the isoxazolone ring involves the cyclization of acyclic precursors derived from hydroxylamine. This method is particularly useful for the synthesis of isoxazol-3(2H)-ones (also known as 3-isoxazolols) and isoxazol-5(4H)-ones.
A common strategy involves the reaction of β-keto esters with hydroxylamine. acs.org The reaction conditions, particularly the pH, can be crucial in determining the isomeric product. For example, careful control of pH during the reaction and a final quench with a strong mineral acid can favor the formation of 3-hydroxyisoxazoles over the 5-isoxazolone isomers. tandfonline.com
One-pot, three-component reactions have also been developed, where an aldehyde, a β-keto ester, and hydroxylamine hydrochloride are condensed together to form 4-arylidene-isoxazole-5(4H)-ones. tandfonline.comsemnan.ac.ir These multicomponent reactions are highly efficient and atom-economical. Various catalysts, including organocatalysts like 4-(dimethylamino)pyridine (DMAP), have been employed to facilitate these transformations. tandfonline.com Furthermore, green chemistry approaches utilizing water as a solvent and even natural sunlight as an energy source have been reported for these cyclizations. nih.govsemnan.ac.ir
The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media is another efficient, catalyst-free method for synthesizing 5-arylisoxazole derivatives. nih.gov These cyclization strategies offer a direct route to the isoxazolone core, often with the advantage of readily available starting materials.
Regioselective Functionalization Techniques for Isoxazole Rings
Post-synthetic modification of a pre-formed isoxazole ring is a valuable strategy for introducing desired functional groups at specific positions. Regioselective functionalization allows for the late-stage diversification of isoxazole-containing molecules.
Transition metal-mediated C-H functionalization has emerged as a powerful tool in this regard. researchgate.net For example, rhodium(III)-catalyzed ortho C-H alkynylation of isoxazoles has been achieved using hypervalent iodine reagents. researchgate.net Metalation, often using strong bases like n-butyllithium, can be used to deprotonate specific positions on the isoxazole ring, allowing for subsequent reaction with various electrophiles. acs.org The directing ability of substituents already present on the ring can guide the regioselectivity of these reactions.
The choice of reaction conditions and reagents is critical for achieving high regioselectivity. For instance, the synthesis of 5-(fluoroalkyl)isoxazoles can be achieved with high regioselectivity through the [3+2] cycloaddition of halogenoximes, where steric factors in the transition state direct the formation of the desired regioisomer. nih.gov Similarly, the reaction of fluoroalkyl ynones with binucleophiles like hydroxylamine can provide either 3- or 5-fluoroalkyl-substituted isoxazoles depending on the reaction conditions. acs.org
These functionalization techniques are crucial for synthesizing complex isoxazole derivatives and for introducing the necessary linkage to the piperidine (B6355638) moiety in the target compound.
Stereoselective Synthesis of the Piperidine Moiety
The piperidine ring in (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one possesses a stereocenter at the 3-position. Therefore, stereoselective methods are required to obtain the desired enantiomer.
Chiral Pool Derived Methods for Enantiopure Piperidine Synthesis
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These compounds can serve as excellent starting materials for the synthesis of complex chiral molecules.
Amino acids, in particular, are valuable precursors for the synthesis of chiral piperidines. For example, enantiopure Cbz-protected L-3-aminopiperidine can be synthesized from amino alcohols derived from bio-renewable amino acids using a one-pot enzymatic cascade. rsc.org This chemoenzymatic approach utilizes a galactose oxidase and an imine reductase to perform the key transformations under ambient conditions, preserving the stereochemical integrity of the starting material. rsc.org
The synthesis of piperidine alkaloids has also been achieved starting from phenylglycinol-derived lactams, demonstrating the utility of this strategy for accessing a variety of substituted piperidines with high enantiopurity. researchgate.net These methods leverage the inherent chirality of the starting materials to construct the target piperidine ring with a defined stereochemistry.
Asymmetric Catalytic Reactions in Piperidine Formation
Asymmetric catalysis offers a powerful and efficient alternative to chiral pool synthesis for accessing enantiopure piperidines. These methods involve the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.
The asymmetric hydrogenation of pyridine (B92270) derivatives is a common and direct approach. liverpool.ac.uk This often involves the use of transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. rsc.orgresearchgate.net The hydrogenation of pyridinium salts, which are activated forms of pyridines, can be achieved with high enantioselectivity and diastereoselectivity. rsc.orgliverpool.ac.uk For instance, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been shown to produce cis-configurated hydroxypiperidine esters with excellent enantiomeric excess. rsc.org
Another innovative approach is the rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.net In this reaction, a chiral primary amine is used to introduce chirality into the piperidine ring during the reduction process, affording highly valuable chiral piperidines with excellent diastereo- and enantio-selectivities. liverpool.ac.ukdicp.ac.cnresearchgate.net
Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids provides access to 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. nih.govacs.orgorganic-chemistry.org This method allows for the enantioselective introduction of a substituent at the 3-position of the piperidine ring. nih.govacs.org
These asymmetric catalytic methods are highly versatile and can tolerate a wide range of functional groups, making them suitable for the synthesis of a diverse array of chiral piperidine derivatives.
Interactive Data Table: Comparison of Synthetic Strategies
| Strategy | Ring System | Key Reaction | Advantages | Disadvantages |
| 1,3-Dipolar Cycloaddition | Isoxazolone | [3+2] Cycloaddition | High versatility, good regioselectivity control | Requires in situ generation of nitrile oxides |
| Hydroxylamine Cyclization | Isoxazolone | Condensation/Cyclization | Readily available starting materials, efficient one-pot methods | Potential for isomer formation |
| Regioselective Functionalization | Isoxazolone | C-H Activation/Metalation | Late-stage diversification, access to complex analogues | Requires specific directing groups or reagents |
| Chiral Pool Synthesis | Piperidine | Derivatization of natural products | High enantiopurity, predictable stereochemistry | Limited by the availability of starting materials |
| Asymmetric Catalysis | Piperidine | Asymmetric Hydrogenation/Carbometalation | High enantioselectivity, broad substrate scope, catalytic | Requires development of specific catalysts and ligands |
Diastereoselective Approaches to 3-Substituted Piperidines
Diastereoselective synthesis of 3-substituted piperidines often relies on the use of chiral auxiliaries, substrate-controlled reactions, or catalyst-controlled transformations. One common strategy involves the diastereoselective reduction of a prochiral N-protected 3-piperidone. The choice of reducing agent and the nature of the N-protecting group can significantly influence the stereochemical outcome.
Another powerful approach is the conjugate addition of nucleophiles to activated piperidine precursors. Asymmetric three-component conjugate addition reactions have been shown to produce polysubstituted piperidinones with high diastereoselectivity nih.gov. These reactions, often initiated by the addition of a lithium amide to an α,β-unsaturated ester, can generate multiple stereocenters in a single step with a high degree of control nih.gov.
Furthermore, enzymatic resolutions and biocatalytic methods are increasingly being employed to obtain enantiomerically pure 3-aminopiperidine derivatives. For instance, ω-transaminases have been successfully used for the asymmetric amination of N-Boc-3-piperidone, providing access to both (R)- and (S)-3-amino-1-Boc-piperidine with high enantiomeric excess beilstein-journals.org. Multi-enzyme cascades, combining galactose oxidase and imine reductase, have also been developed for the synthesis of N-Cbz-protected L-3-aminopiperidine from bio-renewable amino acid precursors rsc.org. These enzymatic methods offer the advantages of high selectivity and mild reaction conditions, aligning with the principles of green chemistry rsc.org.
The table below summarizes various diastereoselective approaches to 3-substituted piperidines.
| Method | Key Features | Typical Diastereomeric/Enantiomeric Excess |
| Catalytic Asymmetric Hydrogenation | Employs chiral catalysts (e.g., Rh- or Ru-based) to reduce prochiral enamides or enamines. | Often >90% ee |
| Diastereoselective Reduction | Utilizes chiral auxiliaries or reagents to direct the stereochemical outcome of ketone reduction. | Varies depending on substrate and reagents. |
| Conjugate Addition | Addition of nucleophiles to chiral Michael acceptors or the use of chiral catalysts. | Can achieve high diastereoselectivity (>90% de). |
| Enzymatic Resolution/Desymmetrization | Employs enzymes (e.g., lipases, transaminases) to selectively react with one enantiomer of a racemic mixture or a prochiral substrate. | Can achieve very high enantiomeric excess (>99% ee). |
Convergent Synthesis of the this compound Framework
A convergent synthesis strategy is often preferred for the construction of complex molecules like this compound. This approach involves the independent synthesis of key fragments—in this case, the chiral piperidine and the isoxazolone heterocycle—which are then coupled together in the final stages of the synthesis.
Coupling Strategies for Isoxazolone and Piperidine Fragments
The crucial step in the convergent synthesis is the formation of the bond connecting the piperidine and isoxazolone rings. This is typically achieved by reacting a suitably functionalized N-protected (S)-3-aminopiperidine derivative with a precursor of the isoxazol-3(2H)-one ring.
One common strategy involves the reaction of (S)-3-amino-1-Boc-piperidine with a 6-halopyrimidinedione derivative, which serves as a precursor to the isoxazolone ring google.com. This nucleophilic substitution reaction, often carried out in the presence of a base, leads to the formation of the desired piperidinyl-pyrimidinedione intermediate, which can then be converted to the final isoxazol-3(2H)-one product google.com. The synthesis of the DPP-4 inhibitor Alogliptin, which features a similar structural motif, utilizes such a coupling strategy google.com.
Protecting Group Chemistry in the Synthesis of Complex Heterocyclic Systems
Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound. They are used to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions during subsequent synthetic transformations .
In the synthesis of the target molecule, the piperidine nitrogen is typically protected with a group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) beilstein-journals.orgrsc.org. The Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The Cbz group, on the other hand, is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation.
The following table highlights common protecting groups used for amines and their typical deprotection conditions.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base (e.g., NaHCO₃) | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, base (e.g., NaHCO₃) | Base (e.g., piperidine) |
Chromatographic Separation Techniques for Enantiomerically Pure Products
Chromatographic techniques are essential for the purification of intermediates and the final product, as well as for the determination of enantiomeric purity. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used method for separating enantiomers and assessing the enantiomeric excess (ee) of chiral compounds chromatographyonline.commdpi.com.
For aminopiperidine derivatives, chiral HPLC methods often involve pre-column derivatization to introduce a chromophore, which facilitates UV detection nih.gov. For example, derivatization with para-toluenesulfonyl chloride (PTSC) allows for the sensitive detection and separation of the enantiomers of 3-aminopiperidine on a Chiralpak AD-H column nih.gov. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used for the resolution of a wide range of chiral compounds mdpi.com.
The table below provides examples of chiral HPLC conditions used for the separation of aminopiperidine derivatives.
| Compound | Chiral Stationary Phase | Mobile Phase | Detection |
| (R/S)-3-Aminopiperidine (derivatized with PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV at 228 nm |
| (R/S)-1-Boc-3-aminopiperidine | Not specified | Not specified | Not specified |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of active pharmaceutical ingredients (APIs) to minimize the environmental impact of chemical manufacturing acs.org. The synthesis of this compound and its analogues can be made more sustainable by incorporating several green chemistry strategies.
One key aspect is the use of biocatalysis. As mentioned earlier, enzymes like transaminases and oxidoreductases can be used to introduce chirality with high selectivity under mild, aqueous conditions, reducing the need for hazardous reagents and solvents beilstein-journals.orgrsc.org. The use of renewable starting materials, such as amino acids, further enhances the green credentials of these biocatalytic routes rsc.org.
Solvent selection is another critical factor. Traditional organic solvents are often volatile, flammable, and toxic. The development of reactions in greener solvents, such as water, or under solvent-free conditions, can significantly reduce the environmental footprint of a synthesis ajchem-a.com. For example, water-catalyzed reactions through hydrogen bonding have been explored for the synthesis of piperidine derivatives ajchem-a.com.
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is also a key consideration. Convergent syntheses, while often strategically advantageous, can sometimes have lower atom economy due to the need for functional group manipulations and the generation of byproducts. The development of one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates can improve atom economy and reduce waste.
The use of green chemistry metrics, such as the E-factor (environmental factor) and Process Mass Intensity (PMI), allows for a quantitative assessment of the environmental impact of a synthetic route nih.govtudelft.nl. By applying these metrics, chemists can identify areas for improvement and design more sustainable synthetic processes for the production of valuable compounds like this compound.
Structure Activity Relationship Sar Studies of S 5 Piperidin 3 Yl Isoxazol 3 2h One Analogues
Impact of Isoxazolone Substitutions on Molecular Interactions
The isoxazolone ring is a critical pharmacophore, and modifications to this heterocycle significantly influence the compound's interactions with its biological targets.
Electronic Effects and Steric Hindrance at the Isoxazolone Ring
The electronic properties and size of substituents on the isoxazolone ring are pivotal for activity. The introduction of various groups can alter the molecule's charge distribution and shape, thereby affecting its binding affinity.
Research into related isoxazole-containing compounds has shown that substitutions on the heterocyclic ring are crucial for potency. For instance, in a series of trisubstituted isoxazoles designed as allosteric ligands, the substituents at the C-3, C-4, and C-5 positions were found to anchor the molecule in its binding site. nih.gov The electronic nature of these substituents can be fine-tuned to enhance activity. DFT calculations have been used to rationalize the relationship between the electronic properties of molecules and their structural arrangements, highlighting the importance of these effects. rsc.org
Studies on other heterocyclic scaffolds reveal similar principles. For example, in a series of 3,5-bis(arylidene)-4-piperidones, cytotoxicity was positively correlated with the size of the aryl substituents, indicating that steric bulk can be beneficial for activity in certain contexts. nih.gov However, excessive steric hindrance can also lead to a loss of potency. In a series of isoxazole-based allosteric modulators, the introduction of a bulky ortho-fluoro substituent led to a slight decrease in potency, likely due to a conformational penalty. nih.gov
The following table summarizes the general effects of isoxazolone ring substitutions based on findings from analogous compound series.
| Substitution Position | Substituent Type | General Effect on Activity | Rationale |
| C-4 | Aryl groups | Can increase potency | Provides additional binding interactions (e.g., lipophilic, π-π stacking). nih.govnih.gov |
| C-4 | Bulky groups | Can decrease potency | May cause steric clashes within the binding site, leading to a higher entropic penalty. nih.gov |
| C-5 | Phenyl groups | Tolerated | Substitutions at this position can be made to modulate properties without losing core activity. nih.gov |
| Ring | Electron-withdrawing groups | Can increase potency | Alters electron density of the ring, potentially enhancing interactions with target residues. rsc.org |
Tautomeric Forms and Their Influence on Binding Affinity
Isoxazol-3(2H)-one and its derivatives can exist in different tautomeric forms, primarily the N-H keto form, the C-H keto form, and the O-H hydroxy (isoxazolol) form. The equilibrium between these tautomers is influenced by the solvent and the electronic nature of other substituents on the ring. The predominant tautomer in a physiological environment is critical for binding affinity, as only one form may fit optimally into the receptor's binding pocket. researchgate.netresearchgate.net
Computational studies on related isoxazolone systems have been performed to determine the relative stability of these tautomers. For some isoxazolones, the keto tautomer is calculated to be the most stable isomer in the gas phase. researchgate.net The specific tautomeric form can be influenced by intramolecular hydrogen bonding and steric hindrance. researchgate.net The ability of the molecule to adopt the correct tautomeric state is a key determinant of its biological activity, as different tautomers present different hydrogen bond donors and acceptors to the target protein. researchgate.netresearchgate.net For example, in a series of 4-aryl-5-(4-piperidyl)-3-isoxazolol GABAA antagonists, the 3-isoxazolol (hydroxy) tautomer was key to their pharmacological characterization. nih.gov
Role of Piperidine (B6355638) Stereochemistry and Substitution on SAR
The piperidine ring provides a key anchoring point and its three-dimensional structure and substitution pattern are critical determinants of activity.
Conformational Analysis of the Piperidine Ring and its Stereoisomers
The specific conformation of the piperidine ring is known to be a critical structural element for the activity of various receptor ligands. nih.gov For analogues of cocaine, the orientation of substituents on the piperidine ring (trans vs. cis) results in significantly different SAR patterns, underscoring the importance of stereochemistry. acs.org The replacement of a flexible chain with a more rigid piperidine ring is a common strategy to lock the molecule into a bioactive conformation. nih.gov
Substituent Effects on the Piperidine Nitrogen and Carbon Atoms
Modifications to both the nitrogen and carbon atoms of the piperidine ring have profound effects on the structure-activity relationship.
Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common site for modification. Its basicity and potential for hydrogen bonding are critical for interaction with many biological targets. In many compound series, N-demethylation or replacement of an N-methyl group with other substituents can drastically alter potency and selectivity. nih.gov For instance, in a series of cocaine analogues, N-demethylation improved activity at SERT and NET transporters. nih.gov Conversely, in other series, capping the basic piperidine nitrogen by converting it to an amide, sulfonamide, or urea (B33335) can maintain receptor selectivity despite the large change in basicity. nih.gov The presence of an N-acryloyl group on certain piperidone analogues was found to make them significantly more bioactive than their N-H counterparts. nih.gov
Piperidine Carbons: Substituting the carbon atoms of the piperidine ring also modulates activity. In a series of monoamine oxidase (MAO) inhibitors, para-substitution on a phenylpiperidine moiety was found to be preferable to meta-substitution, and the addition of a hydroxyl group increased the inhibitory effect. nih.gov For some carbonic anhydrase inhibitors, moving a methyl group from the 2-position to the 3- or 4-position of the piperidine ring altered the selectivity profile against different enzyme isoforms. nih.gov
The table below summarizes key SAR findings for piperidine substitutions based on related inhibitor classes.
| Substitution Site | Modification | Impact on Activity | Example Class |
| Nitrogen | N-Acylation | Significant increase in cytotoxicity | 3,5-bis(arylidene)-4-piperidones nih.gov |
| Nitrogen | N-Alkylation (e.g., phenylalkyl) | Decreased DAT activity, increased SERT activity | Piperidine-based cocaine analogues nih.gov |
| Nitrogen | Removal of basicity (e.g., amide) | Maintained M1 receptor selectivity | M1 allosteric agonists nih.gov |
| C-4 | Hydroxyl group | Increased MAO inhibition | Phenylpiperidine MAO inhibitors nih.gov |
| C-2, C-3, C-4 | Methyl group | Altered isoform selectivity | Carbonic anhydrase inhibitors nih.gov |
Linker Chemistry and Its Contribution to SAR
The term "linker" in this context refers to the chemical bond or group connecting the piperidine and isoxazolone rings. While the parent compound has a direct bond, inserting or modifying a linker group is a key strategy in drug design to optimize the spatial orientation and distance between the two key heterocyclic moieties.
In studies of inhibitors for various targets, the nature of the linker is critical. For a series of influenza virus inhibitors, an ether linkage between a quinoline (B57606) and a piperidine ring was found to be crucial for activity. nih.govrsc.org In another example, a series of oximino-piperidino-piperidine amides were developed as CCR5 antagonists, where the amide group acts as a key part of the linker structure. nih.gov
The length and flexibility of the linker are also important. For some MAO inhibitors, a linker of 2-5 carbons between a benzodioxazole (B13963649) ring and a piperidine was found to be optimal. nih.gov In a series of allosteric receptor modulators, restricting the rotation of a linker by methylation resulted in a drop in potency, likely due to an entropic penalty. nih.gov The design of bivalent ligands, where two isoxazole (B147169) pharmacophores are joined by a linker, represents an advanced application of this principle to bridge multiple binding sites on a target. researchgate.net
Molecular Interactions and Biological Target Profiling of S 5 Piperidin 3 Yl Isoxazol 3 2h One
Computational Chemistry and Molecular Modeling
Computational techniques are pivotal in modern drug discovery, offering predictive insights into the behavior of molecules like (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one at the atomic level. These methods help in identifying potential biological targets, understanding binding mechanisms, and analyzing the electronic and conformational properties of the compound.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is widely applied to understand the inhibition mechanism and to screen for potential drug candidates. researchgate.net For isoxazole (B147169) derivatives, docking studies have been instrumental in predicting their binding affinity and interactions with the active sites of various enzymes.
The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), and optimizing the ligand's geometry. acs.org Docking programs then calculate the binding energy, often expressed as a score (e.g., S-Score or ΔG in kcal/mol), and visualize the interactions, such as hydrogen bonds and van der Waals forces. acs.org Studies on various isoxazole derivatives have demonstrated their potential to bind to a range of important biological targets. For example, docking simulations have been used to investigate the binding of isoxazole compounds to enzymes like carbonic anhydrase, epidermal growth factor receptor tyrosine kinase (EGFR-TK), viral polymerases, and bacterial DNA gyrase. acs.orgnih.govnih.govnih.gov In one study, an isoxazole derivative showed a promising binding score of -7.35 kcal/mol against the H1N1 influenza virus RNA polymerase active site. nih.gov Another investigation confirmed the fit of a potent antitumor isoxazole derivative into the active sites of EGFR-TK, VEGFR-2, CK2α, and topoisomerase IIβ. nih.gov
Table 1: Examples of Molecular Docking Studies on Isoxazole Derivatives
| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted | Source |
| Isoxazole-quinazolinone | EGFR Receptor (4ZAU) | -6.57 | Hydrogen bonding, hydrophobic interactions | researchgate.net |
| Isoxazole-piperazine | EGFR-TK | Not specified | Exact fit into active site | nih.gov |
| Isoxazole-indole | Bacterial DNA Gyrase | Not specified | Potential antibacterial agent | nih.gov |
| Quinoxaline-isoxazole | EGFR | Not specified | Strong binding interactions | nih.gov |
| Sulfonyl-indoline-dione | H1N1 RNA Polymerase | -7.35 | Hydrogen bonds with GLU65 and GLU104 | nih.gov |
This table presents data for various isoxazole derivatives to illustrate the application of molecular docking, as specific data for this compound was not available in the provided search results.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. acu.edu.in For isoxazole derivatives, DFT calculations provide valuable information on optimized molecular geometry, molecular orbital energies such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). acu.edu.inmdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. mdpi.com
These calculations are typically performed using specific basis sets, such as B3LYP/6–311++G(d,p), to achieve accurate results. acu.edu.in The MEP map helps to identify the electrophilic and nucleophilic sites on the molecule, which are crucial for understanding its interaction with biological receptors. acu.edu.in DFT studies on various heterocyclic compounds, including those with isoxazole cores, have been used to correlate their electronic properties with their observed biological activities. nih.govnih.govresearchgate.net
Table 2: Application of DFT in the Study of Isoxazole-Related Compounds
| Studied Compound/Derivative | DFT Method/Basis Set | Key Findings | Source |
| 3-phenyl-5-furan isoxazole | B3LYP/6–311++G(d,p) | Calculation of molecular orbital energies and chemical reactive descriptors. | acu.edu.in |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | B3LYP/6–311 G(d,p) | Optimized structure, HOMO-LUMO energy gap of 4.9266 eV. | mdpi.com |
| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | Not Specified | HOMO located over the substituted aromatic ring, LUMO over the indole (B1671886) side. | nih.gov |
| Imidazo[4',5':3,4]benzo[c]isoxazole derivatives | Not Specified | Provided optimized geometries and relevant frontier orbitals. | nih.gov |
This table illustrates the use of DFT on related compounds, as specific DFT analysis for this compound was not detailed in the provided search results.
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing insights into the stability of the ligand-protein complex, conformational changes, and the free energy of binding. acs.orgnih.gov For isoxazole derivatives, MD simulations have been employed to validate docking results and to understand the dynamic behavior of the ligand in the receptor's active site. acs.orgresearchgate.net
For instance, a 400 ns MD simulation was used to study the interaction between isoxazole derivatives and carbonic anhydrase, which supported the in vitro enzyme inhibition results. acs.org Another study on isoxazolidine (B1194047) derivatives targeting the EGFR receptor used MD simulations to confirm the stability of the compound with the highest docking score within the protein's binding pocket. researchgate.net These simulations help to rationalize the inhibitory profiles of compounds and provide a more dynamic picture of the molecular interactions. acs.org
Table 3: Use of Molecular Dynamics Simulations for Isoxazole Derivatives
| Derivative Class | Target Protein | Simulation Duration | Purpose | Source |
| Isoxazole derivatives | Carbonic Anhydrase (CA) | 400 ns | To unravel the binding mechanism and support in vitro inhibition data. | acs.org |
| Isoxazolone derivatives | TREM-1 and NLRP3 | Not Specified | To investigate neuroprotective potential. | nih.gov |
| Isoxazolidine derivatives | EGFR Receptor (PDB: 4ZAU) | Not Specified | To assess the stability of the ligand-protein complex. | researchgate.net |
This table provides examples of MD simulations performed on related isoxazole compounds, as specific simulation data for this compound was not available in the provided search results.
In Vitro Pharmacological Profiling and Mechanistic Investigations
Following computational predictions, in vitro assays are essential for confirming the biological activity of a compound and elucidating its mechanism of action. These experiments use recombinant proteins and isolated enzymes to directly measure the interaction and inhibitory potential of the compound.
Ligand binding assays are used to measure the affinity of a compound for a specific receptor. These studies typically use recombinant proteins, which are proteins produced in a controlled laboratory environment. While specific ligand binding data for this compound is not detailed in the provided search results, the methodology is well-established for related heterocyclic compounds. For example, isoxazole analogues of sazetidine-A were evaluated as selective partial agonists for α4β2-nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov Similarly, studies on 5-aminothiazole and 5-aminooxazole ligands have explored their binding to prolyl oligopeptidase (PREP), revealing new binding sites and demonstrating how these compounds can modulate protein-protein interactions. nih.gov These assays are crucial for determining key pharmacological parameters and understanding the structure-activity relationship (SAR) of a compound series.
Enzyme inhibition assays are fundamental for characterizing the potency and mechanism of action of drug candidates. nih.gov These assays measure the ability of a compound to reduce the activity of a specific enzyme, typically quantified by an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. acs.org
A wide range of isoxazole derivatives have been synthesized and evaluated as inhibitors of various enzymes. ijpca.org For example, different isoxazole compounds have shown inhibitory activity against carbonic anhydrase, EGFR-TK, sirtuins, and RET kinase. acs.orgnih.govacs.orgnih.gov In one study, a series of isoxazole derivatives were tested against carbonic anhydrase, with the most potent compound showing an IC₅₀ of 112.3 µM. acs.org Another study identified a 5-aminopyrazole-4-carboxamide isoxazole derivative as a highly specific and potent inhibitor of RET kinase, with an IC₅₀ of 44 nM against the wild-type enzyme. nih.gov These assays are critical for identifying lead compounds and understanding their potential therapeutic applications, which span from anticancer to anti-inflammatory and antiviral activities. nih.govnih.govnih.gov
Table 4: Enzyme Inhibition Data for Various Isoxazole Derivatives
| Isoxazole Derivative | Target Enzyme | IC₅₀ Value | Therapeutic Area | Source |
| Isoxazole derivative (AC2) | Carbonic Anhydrase (CA) | 112.3 ± 1.6 μM | Multiple | acs.org |
| Isoxazole derivative (25a) | EGFR-TK | 0.054 ± 0.001 µM | Anticancer | nih.gov |
| Isoxazole-piperazine hybrid (5m) | Not specified (cytotoxicity) | 0.3-3.7 μM range | Anticancer | nih.gov |
| Pyrazolone-isoxazolone analogue (24) | SIRT2 | 13 µM | Anticancer | acs.org |
| 5-aminopyrazole-4-carboxamide (15l) | RET kinase (wild-type) | 44 nM | Anticancer | nih.gov |
| 4,5-diaryloisoxazol-3-carboxylic acid (11a/11b) | 5-Lipoxygenase | 0.24 µM | Anti-inflammatory | nih.gov |
This table summarizes enzyme inhibition data for a variety of isoxazole derivatives to demonstrate the scope of their biological activity, as specific enzyme inhibition data for this compound was not available in the provided search results.
No Publicly Available Data for this compound
Following a comprehensive search of publicly accessible scientific databases and literature, no specific research findings or data were identified for the chemical compound This compound .
Therefore, it is not possible to generate an article detailing the molecular interactions and biological target profile of this specific compound as requested. The strict constraints of the request, which mandate focusing solely on "this compound" and adhering to a detailed outline of its purported biological activities, cannot be met in the absence of any primary or secondary research data.
Searches for this compound in relation to the specified topics—including receptor modulation (GABA A antagonists, GlyT1 inhibitors, RORγt ligands), cell-based assays, and interactions with GPCRs, ion channels, nuclear receptors, and enzymes—did not yield any relevant results. The information available pertains to structurally related but distinct molecules, such as other piperidine (B6355638) or isoxazole derivatives. Fulfilling the request using data from these analogous compounds would violate the explicit instruction to focus exclusively on This compound .
Advanced Research Avenues and Future Directions for S 5 Piperidin 3 Yl Isoxazol 3 2h One
Development of Novel Synthetic Routes with Enhanced Sustainability
The viability of any promising compound for extensive research and potential scale-up hinges on efficient and sustainable synthetic methods. Traditional multi-step batch syntheses of complex heterocycles are often plagued by issues of yield, cost, and environmental impact. Future research should prioritize the development of more robust and greener synthetic strategies for (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one.
Green chemistry principles offer a framework for designing safer and more efficient chemical processes. Several modern synthetic techniques reported for isoxazole (B147169) synthesis could be adapted to produce this compound with a reduced environmental footprint. nih.gov One-pot reactions, which combine multiple synthetic steps into a single operation, can significantly reduce solvent waste and purification needs. For instance, a regioselective, one-pot copper(I)-catalyzed procedure has been successfully used for synthesizing 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov Other promising approaches include the use of alternative energy sources like ultrasound radiation, which has been shown to promote the synthesis of 3-alkyl-5-aryl isoxazoles efficiently without a catalyst. nih.gov The replacement of hazardous organic solvents with environmentally benign alternatives like ionic liquids or deep eutectic solvents (DES) represents another critical area of exploration. nih.gov These solvents can often be recycled and have been used effectively in the synthesis of 3,5-disubstituted isoxazoles. nih.gov
Table 1: Comparison of Potential Green Chemistry Methodologies for Isoxazole Synthesis
| Methodology | Principle | Potential Advantages for Scale-up | Reference |
|---|---|---|---|
| Ultrasound Irradiation | Utilizes acoustic cavitation to enhance reaction rates and yields. | Reduced reaction times, catalyst-free conditions, milder reaction conditions. | nih.gov |
| Ionic Liquids (ILs) | Employs non-volatile, recyclable salts as reaction media. | Environmentally friendly, potential for catalyst/solvent recycling, high yields. | nih.gov |
| Deep Eutectic Solvents (DES) | Uses mixtures of hydrogen bond donors and acceptors as a biorenewable solvent system. | Biodegradable, low cost, recyclable, environmentally benign alternative to organic solvents. | nih.gov |
| Catalyst-Free Aqueous Synthesis | Conducts the reaction in water without the need for a catalyst. | Eliminates catalyst cost and toxicity, simplifies work-up, environmentally safe. | nih.gov |
| One-Pot Synthesis | Combines multiple reaction steps in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent usage and waste, time-saving. | nih.gov |
Exploration of Diverse Chemical Modifications and Hybrid Structures
To fully understand the structure-activity relationship (SAR) and unlock the therapeutic potential of the this compound scaffold, a systematic exploration of its chemical space is necessary. This involves creating analogues through bioisosteric replacements, scaffold hopping, and fragment-based design.
Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. ufrj.brcambridgemedchemconsulting.com Both the piperidine (B6355638) and isoxazolone rings of the title compound are amenable to such modifications. The piperidine ring, a common motif in pharmaceuticals, is often a site of metabolic oxidation. cambridgemedchemconsulting.com Replacing it with bioisosteres could enhance metabolic stability. For example, azaspiro[3.3]heptane has been successfully used as a piperidine mimetic, offering improved metabolic stability and similar physicochemical properties. researchgate.net Other replacements like morpholine (B109124) could be used to increase polarity and modulate the pKa of the basic nitrogen. cambridgemedchemconsulting.com The isoxazole ring can also be replaced with other five- or six-membered heterocycles like oxadiazole or pyridine (B92270) to alter electronic distribution and hydrogen bonding capacity, potentially fine-tuning receptor affinity and selectivity. nih.gov
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |
|---|---|---|---|
| Piperidine | Azaspiro[3.3]heptane | Improve metabolic stability, maintain similar spatial orientation. | researchgate.net |
| Piperidine | Morpholine | Increase polarity, modulate pKa, alter solubility. | cambridgemedchemconsulting.com |
| Piperidine | Tropane | Introduce conformational rigidity, explore different vector space. | cambridgemedchemconsulting.com |
| Isoxazolone | 1,2,4-Oxadiazole | Act as an ester isostere, alter hydrogen bonding properties and electronic profile. | nih.govnih.gov |
| Isoxazolone | Pyridine | Modify aromaticity and receptor interactions, potential for improved affinity. | nih.gov |
| Isoxazolone | Pyrazolone | Explore different tautomeric forms and hydrogen bonding patterns. | documentsdelivered.com |
Scaffold hopping is a computational drug design strategy that aims to identify structurally novel core motifs that maintain the essential pharmacophoric features of a known active compound. nih.gov This approach allows for jumps into new areas of chemical space, potentially leading to compounds with improved properties, novel intellectual property, or different side-effect profiles. nih.govcityu.edu.hk Given that related isoxazolol-piperidine compounds are known to modulate GABA(A) receptors, scaffold hopping could be employed to discover entirely new classes of ligands for these targets. documentsdelivered.comurl.edunih.gov Using the this compound structure as a template, de novo design algorithms can generate diverse new scaffolds that mimic its key binding interactions. nih.gov This strategy has been successfully applied to discover novel tricyclic systems as GABA(A) receptor ligands starting from known bicyclic structures. url.edu
Application as Chemical Probes in Biological Systems
Understanding how a small molecule interacts with its protein targets within a native biological system is crucial for elucidating its mechanism of action. Chemical probes are indispensable tools for this purpose. A particularly innovative avenue for this compound is its potential development as a "native" photo-cross-linker for photoaffinity labeling (PAL). cityu.edu.hknih.gov
Recent research has demonstrated that the isoxazole ring itself, a common pharmacophore, can function as an intrinsic photo-cross-linker upon UV irradiation. cityu.edu.hkbohrium.comresearchgate.net This avoids the need to attach a bulky and potentially perturbing traditional photoreactive group (like a diazirine or benzophenone), which can alter the compound's biological activity. nih.govbiorxiv.org By harnessing the inherent photoreactivity of the isoxazole moiety in this compound, it could be transformed into a minimalist chemical probe. This would involve synthesizing a derivative that incorporates a bio-orthogonal handle (e.g., an alkyne or azide) for downstream detection via click chemistry. Such a probe could be used in chemoproteomic experiments to covalently label and subsequently identify its direct protein binding partners in complex biological samples, providing invaluable insights into its cellular targets and mechanism of action. cityu.edu.hknih.gov
Table 3: Hypothetical Workflow for Developing this compound as a Chemical Probe
| Step | Description | Objective | Reference |
|---|---|---|---|
| 1. Synthesis of Probe | Synthesize a derivative of the parent compound containing a bio-orthogonal handle (e.g., terminal alkyne) at a non-critical position. | To create a molecule that retains biological activity and allows for subsequent detection/purification. | cityu.edu.hknih.gov |
| 2. In Situ Labeling | Incubate the probe with live cells or cell lysates and irradiate with UV light to induce covalent cross-linking to target proteins. | To covalently "tag" the protein binding partners in their native environment. | bohrium.comresearchgate.net |
| 3. Reporter Tag Conjugation | Lyse the cells (if applicable) and attach a reporter tag (e.g., biotin-azide or fluorescent-azide) to the probe-protein conjugate via click chemistry. | To enable visualization or affinity purification of the labeled proteins. | cityu.edu.hknih.gov |
| 4. Target Identification | Purify the biotin-labeled protein complexes using streptavidin beads, followed by separation (e.g., SDS-PAGE) and identification via mass spectrometry. | To identify the specific proteins that the compound binds to directly. | nih.govbiorxiv.org |
Utilization in Target Validation and Pathway Elucidation Studies
The specificity of a small molecule for its biological target is paramount for its use as a tool in target validation. Molecules that interact with high selectivity can be used to confirm the role of a specific protein in a biological process or disease state. As a conformationally restricted GABA analogue, this compound is predicted to have a distinct binding profile for specific GABA receptor subtypes or other related targets. researchgate.netfrontiersin.org This inherent selectivity makes it an excellent candidate for validating novel therapeutic targets and elucidating their downstream signaling pathways.
One promising area is in the study of GABAergic signaling outside the classical central nervous system context. For instance, certain GABA receptors, such as the GABA receptor Pi (GABRP), are found in non-neuronal tissues and are overexpressed in some cancers, where they are associated with cell growth and metastasis. yale.edu A selective ligand like this compound could be employed to probe the function of such atypical GABA receptors. By selectively modulating the target, researchers could elucidate its specific contribution to cancer progression, distinguishing its role from that of other receptor subtypes.
Furthermore, the isoxazole moiety is a component of various compounds designed as specific enzyme inhibitors or receptor modulators. nih.govresearchgate.net For example, isoxazole-containing molecules have been developed as potent inhibitors of the oncoprotein c-Myc, a critical driver in many lung cancers. nih.gov These inhibitors function by disrupting essential protein-protein interactions, leading to reduced c-Myc protein levels and apoptosis. nih.gov Similarly, this compound could be used in screening assays to identify and validate new targets, or its structure could be optimized to create more potent and selective inhibitors for pathway elucidation studies in oncology or neurobiology. researchgate.net
The process of using such a compound for pathway elucidation would involve:
Target Engagement Studies: Confirming that the compound directly interacts with the intended protein target in cellular models.
Phenotypic Screening: Observing the cellular or organismal effects of target modulation by the compound.
Omics-Based Analysis: Utilizing proteomics, transcriptomics, or metabolomics to map the global changes in cellular pathways following treatment with the compound, thereby revealing the downstream consequences of target engagement.
Development of Fluorescent or Affinity Probes
Building upon its core structure, this compound can be chemically modified to create powerful molecular probes for visualizing and isolating its biological targets. The development of such tools is a key step in advancing our understanding of receptor pharmacology and cell biology. frontiersin.org
Fluorescent Probes: A fluorescent probe could be synthesized by conjugating a fluorophore to the this compound scaffold. The piperidine ring offers a chemically accessible site, such as the ring nitrogen, for the attachment of a fluorescent dye. The key challenge in this process is to ensure that the modification does not significantly impair the compound's affinity or selectivity for its native target.
Successful examples of this approach exist for other piperidine-containing ligands. For instance, fluorescent probes have been developed from spiro[isobenzofuran-piperidinyl] derivatives to study sigma (σ) receptors, which are involved in a variety of cellular functions and are implicated in cancer and neurological disorders. nih.gov These probes have enabled the study of receptor localization and trafficking using advanced imaging techniques like confocal microscopy and flow cytometry. nih.gov A fluorescent version of this compound would similarly allow for:
Visualization of Target Receptors: Mapping the subcellular localization of its binding sites in real-time within living cells.
Receptor Trafficking Studies: Monitoring the internalization and recycling of the target receptor upon ligand binding.
High-Throughput Screening: Developing fluorescence-based binding assays to screen for other molecules that compete for the same binding site.
Affinity Probes: Affinity probes are designed to isolate a target protein from a complex biological sample, such as a cell lysate. This is typically achieved by incorporating a reactive group or a high-affinity tag into the ligand structure.
An affinity probe based on this compound could be created by:
Introducing a Photo-affinity Label: Attaching a photoreactive group (e.g., an azido (B1232118) or benzophenone (B1666685) group) that, upon exposure to UV light, forms a covalent bond with the target protein.
Appending a Biotin (B1667282) Tag: Adding a biotin molecule, which has an exceptionally strong affinity for streptavidin.
Once the probe has covalently labeled or bound to its target, the entire protein-probe complex can be captured and purified using streptavidin-coated beads (in the case of a biotin tag). The isolated protein can then be identified using mass spectrometry. This technique, known as affinity-based protein profiling, is invaluable for unequivocally identifying the direct binding partners of a small molecule and discovering previously unknown off-targets or interacting proteins. The extensive synthetic chemistry available for isoxazole and piperidine derivatives supports the feasibility of creating such sophisticated molecular tools. nih.govresearchgate.net
Q & A
What are the most efficient synthetic routes for (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one, and how can reaction yields be optimized?
Basic Research Question
The synthesis typically involves cyclization of α-acyl precursors with hydroxylamine derivatives or coupling of pre-formed isoxazolone scaffolds with piperidine moieties. For example, Cu(OAc)₂-catalyzed one-pot reactions using α-acyl cinnamides and aryl iodides (e.g., PhI=NTs) have achieved yields of 80–90% under mild conditions . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF or toluene improve reaction homogeneity.
- Catalyst loading : Adjusting Cu(OAc)₂ concentrations (0.1–0.3 equiv.) balances cost and efficiency.
- Temperature control : Maintaining 60–80°C minimizes side reactions while ensuring cyclization .
How can the structural integrity of this compound be confirmed post-synthesis?
Basic Research Question
Characterization relies on multi-modal analytical techniques:
- NMR spectroscopy : Distinct ¹H NMR signals for the isoxazolone carbonyl (δ ~165–170 ppm) and piperidine protons (δ ~2.5–3.5 ppm) confirm regiochemistry .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₃H₂₀N₂O₃: 253.1547) ensures molecular fidelity .
- X-ray crystallography : Resolves stereochemical ambiguity, particularly for the (S)-piperidinyl configuration .
What methodologies are recommended for evaluating the acetylcholinesterase (AChE) inhibitory activity of this compound?
Advanced Research Question
AChE inhibition assays should follow standardized protocols:
- Ellman’s method : Monitor thiocholine production at 412 nm using acetylthiocholine iodide as a substrate.
- IC₅₀ determination : Pre-incubate the compound with AChE (e.g., from Electrophorus electricus) and compare inhibition rates to donepezil (positive control).
- Structural analogs : Derivatives with carboxamide substituents (e.g., morpholine-4-carbonyl) show enhanced activity due to improved hydrogen bonding with the AChE catalytic site .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Advanced Research Question
Key SAR insights include:
- Piperidine substitution : (S)-configuration at C3 improves binding affinity versus (R)-isomers.
- Isoxazolone modifications : 5-Methyl or 4-isopropyl groups enhance lipophilicity, improving blood-brain barrier penetration .
- Carboxamide vs. carbamate : Carboxamides (e.g., morpholine-4-carbonyl) exhibit greater stability and AChE inhibition than carbamates due to intramolecular H-bonding .
What strategies mitigate instability of this compound derivatives in aqueous media?
Advanced Research Question
Instability often arises from hydrolysis or O-to-N carbamoyl transfer. Mitigation approaches include:
- Buffer optimization : Use phosphate buffers (pH 6.5–7.4) instead of acetate to reduce nucleophilic attack on the isoxazolone ring .
- Prodrug design : Mask the carbonyl group as a ketal or ester to enhance stability until target engagement .
How can mechanistic studies resolve unexpected reaction outcomes, such as carbamoyl transfer?
Advanced Research Question
Mechanistic analysis tools:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
- DFT calculations : Model transition states to explain preferential O-to-N carbamoyl transfer in methylcarbamates .
- Trapping experiments : Use quenching agents (e.g., D₂O) to isolate intermediates for NMR characterization .
How do alternative heterocyclic cores (e.g., pyridazinones) compare to isoxazolones in bioactivity?
Advanced Research Question
Comparative studies reveal:
- Isoxazolones exhibit higher AChE inhibition due to stronger H-bonding with Ser203.
- Pyridazinones show better metabolic stability but reduced potency. Hybrid scaffolds (e.g., isoxazolo-pyridinones) balance these properties .
What analytical techniques are critical for quantifying this compound in biological matrices?
Basic Research Question
Validated LC-MS/MS methods:
- Column : C18 (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/MeCN).
- Detection : MRM transitions for [M+H]⁺ (253.15 → 154.08) ensure specificity .
How can reaction conditions be optimized to scale up synthesis without compromising enantiopurity?
Advanced Research Question
Scale-up strategies:
- Chiral auxiliaries : Use (R)-BINOL to enforce (S)-configuration during piperidine coupling.
- Flow chemistry : Continuous reactors minimize racemization by reducing residence time at high temperatures .
How should researchers address contradictions in biological data, such as varying IC₅₀ values across studies?
Advanced Research Question
Resolve discrepancies via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
